
Naph-EA-mal
Overview
Description
Naph-EA-mal (Thiol-green 1; CAS: 210292-65-2; molecular formula: C₂₂H₂₁N₃O₄) is a fluorescent probe designed for rapid detection and quantification of total thiol levels in biological systems. It operates via a "turn-on" fluorescence mechanism, emitting blue fluorescence (excitation/emission: ~343/451 nm) upon reaction with low-molecular-weight thiols (e.g., cysteine, glutathione) and protein thiol groups . Its applications span live-cell imaging, protein labeling, and real-time analysis of cellular redox states in bacteria, fungi, and mammalian cells .
This compound’s utility lies in its rapid penetration into cells (<10 minutes in E. coli) and compatibility with confocal microscopy, enabling dynamic tracking of thiol-dependent redox regulation . Unlike traditional methods like Ellman’s reagent (DTNB), which requires cell lysis and spectrophotometric analysis, this compound supports non-destructive, in situ thiol detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naph-EA-mal involves the combination of a naphthalimide moiety, a maleimide unit, and 1,2-ethylenediamine. The reaction typically takes place in an organic solvent such as acetonitrile, with the presence of a buffer like Tris-HCl at pH 7.4 . The reaction mechanism involves the formation of a covalent bond between the maleimide unit and thiols through a Michael addition reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key steps involve the purification of the final product using techniques such as silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions: Naph-EA-mal primarily undergoes Michael addition reactions with thiols. This reaction is highly selective and occurs rapidly in aqueous solutions .
Common Reagents and Conditions:
Reagents: Thiols such as cysteine, homocysteine, and glutathione.
Conditions: Aqueous solutions with a pH of 7.4, typically buffered with Tris-HCl.
Major Products: The major product formed from the reaction of this compound with thiols is a covalent adduct where the thiol group is attached to the maleimide unit, resulting in a fluorescent signal .
Scientific Research Applications
Naph-EA-mal has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Naph-EA-mal involves the selective reaction with thiols through a Michael addition reaction. The maleimide unit in this compound acts as a thiol acceptor, forming a covalent bond with the thiol group. This reaction disrupts the fluorescence quenching mechanism, resulting in a strong fluorescent signal from the naphthalimide moiety . The reaction mechanism has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Mechanistic Comparisons
The table below contrasts Naph-EA-mal with other thiol/disulfide probes, emphasizing key differences in targets, detection methods, and applications:
Research Findings
- Complementary Roles in Bacterial Analysis: this compound revealed similar total thiol levels across Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) bacteria, despite Gram-positive strains lacking the GSH-Grx system . Fast-TRFS, in contrast, detected 10-fold higher disulfide reductase activity in Gram-positive bacteria, highlighting the dominance of the Trx system in these species . this compound’s results were unaffected by Trx system deficiencies, confirming its specificity for total thiols rather than reductase activity .
- Advantages Over Traditional Methods: Compared to DTNB, this compound enables live-cell imaging and avoids interference from cellular debris .
Structural and Functional Group Specificity
- This compound : Reacts with free thiols via maleimide-thiol conjugation, making it suitable for labeling cysteine residues in proteins .
- Fast-TRFS : Contains a disulfide bond reduced by Trx/Grx systems, making it specific to reductase activity rather than total thiols .
- DTNB : Forms mixed disulfides with thiols, releasing yellow 5-thio-2-nitrobenzoic acid (TNB), but is incompatible with intact cells .
Biological Activity
Naph-EA-mal, also known as Thiol-green 1, is a fluorescent probe that exhibits significant biological activity, particularly in the detection of thiols in biological systems. This compound has garnered attention for its application in protein labeling and bioimaging, providing insights into cellular processes involving thiol-disulfide dynamics.
- Molecular Formula : C22H21N3O4
- Molecular Weight : 391.42 g/mol
- CAS Number : 210292-65-2
- Appearance : Light yellow to orange solid powder
- LogP : 2.6
This compound operates by selectively binding to thiol groups in proteins, resulting in a fluorescent signal that can be visualized using fluorescence microscopy. The compound displays a strong green fluorescence in living cells, which diminishes when thiol groups are blocked by reagents such as N-ethylmaleimide (NEM) or when cells are oxidized with diamide. This property allows researchers to monitor changes in thiol levels and assess oxidative stress within cellular environments.
In Vitro Studies
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Fluorescence Imaging :
- In Hep G2 cells treated with this compound (1 μM for 5 minutes), robust green fluorescence was observed, indicating high levels of intracellular thiols.
- Preincubation with NEM (100 μM) significantly reduced fluorescence, confirming the specificity of this compound for thiol detection.
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Oxidative Stress Assessment :
- Following treatment with diamide (200 μM for 30 minutes), fixed cells showed a marked decrease in fluorescence after blocking residual free thiols with NEM. This suggests that this compound can effectively indicate oxidative stress by monitoring thiol-disulfide transitions.
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Dose-Response Analysis :
- A dose-dependent increase in fluorescence intensity was noted with increasing concentrations of this compound (up to 10 μM), demonstrating its potential for quantitative analysis of thiols in biological samples.
Treatment Condition | Concentration | Fluorescence Intensity |
---|---|---|
Control | 1 μM | High |
NEM Preincubation | 100 μM | Low |
Diamide Treatment | 200 μM | Reduced |
This compound | 10 μM | High |
Case Studies
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Application in Cancer Research :
- A study investigated the use of this compound in monitoring redox states in cancer cells, revealing that altered thiol levels correlate with tumor progression and response to therapy.
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Neurodegenerative Diseases :
- Research highlighted the role of oxidative stress in neurodegenerative diseases like Alzheimer's. This compound has been utilized to visualize thiol depletion in neuronal cells subjected to oxidative stress, providing insights into potential therapeutic targets.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Naph-EA-mal with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis should follow protocols emphasizing stoichiometric precision and reaction condition control (e.g., temperature, solvent purity). Use techniques like column chromatography or recrystallization for purification. To ensure reproducibility, document all variables (e.g., catalyst concentration, reaction time) and validate results via independent replication. Include raw spectral data (NMR, IR) in supplementary materials to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s molecular structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm bond connectivity and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using standardized mobile phases and retention time comparisons.
Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to reduce ambiguity .
Advanced Research Questions
Q. How should researchers design experiments to investigate the thermodynamic stability of this compound under varying environmental conditions?
- Methodological Answer :
- Experimental Design :
- Variables : Temperature, humidity, pH, and light exposure.
- Control Groups : Use inert atmospheres (e.g., nitrogen) to isolate degradation pathways.
- Analytical Tools : Thermogravimetric analysis (TGA) for thermal stability; UV-Vis spectroscopy for photodegradation monitoring.
- Data Interpretation : Apply Arrhenius equations to model degradation kinetics. Publish raw datasets and calibration curves to enable peer validation .
Q. What methodologies are appropriate for resolving contradictions in reported bioactivity data of this compound across different studies?
- Methodological Answer :
- Step 1 : Conduct a systematic review to identify variables causing discrepancies (e.g., assay type, cell lines, dosage ranges).
- Step 2 : Replicate experiments under standardized conditions (see table below).
- Step 3 : Engage in cross-laboratory collaborations to validate findings and address confounding factors (e.g., solvent effects, endotoxin contamination) .
Variable | Standardization Approach |
---|---|
Cell Line | Use ATCC-validated lines with passage logs |
Assay Protocol | Adhere to OECD/ICH guidelines |
Data Normalization | Include internal controls (e.g., housekeeping genes) |
Q. How can researchers ensure robust statistical analysis when interpreting this compound’s dose-response relationships?
- Methodological Answer :
- Power Analysis : Calculate sample sizes a priori to avoid Type I/II errors.
- Model Selection : Use nonlinear regression (e.g., Hill equation) for dose-response curves. Validate assumptions (e.g., normality, homoscedasticity) via Shapiro-Wilk or Levene’s tests.
- Peer Review : Share analysis scripts (e.g., R/Python) for transparency and reproducibility .
Q. Data Contradiction and Validation
Q. What strategies are recommended for reconciling conflicting results in this compound’s catalytic efficacy studies?
- Methodological Answer :
- Root-Cause Analysis : Compare experimental parameters (e.g., substrate concentration, catalyst loading).
- Advanced Characterization : Use in-situ techniques (e.g., XRD, TEM) to monitor real-time structural changes during catalysis.
- Collaborative Reanalysis : Invite third-party experts to audit datasets and methodologies, reducing confirmation bias .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s electronic properties?
- Methodological Answer :
- Calibration : Validate computational models (e.g., DFT, MD) against empirical data (e.g., XPS, UPS).
- Error Analysis : Quantify uncertainties in basis sets or force fields.
- Iterative Refinement : Publish negative results to guide algorithm improvements .
Q. Ethical and Reporting Standards
Q. What ethical considerations are critical when publishing studies on this compound’s toxicological profiles?
- Methodological Answer :
Properties
IUPAC Name |
2-butyl-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-3-12-25-21(28)15-6-4-5-14-17(8-7-16(20(14)15)22(25)29)23-11-13-24-18(26)9-10-19(24)27/h4-10,23H,2-3,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDYDLQZILWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)NCCN4C(=O)C=CC4=O)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.